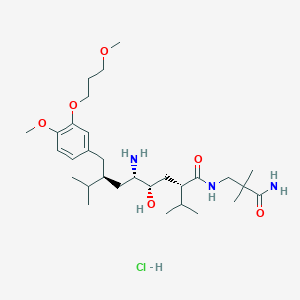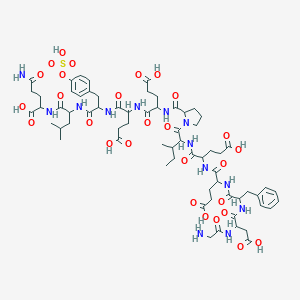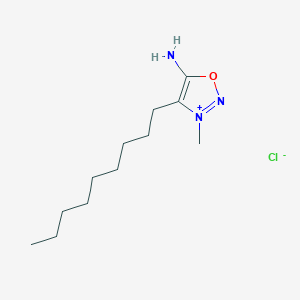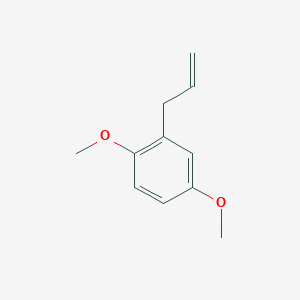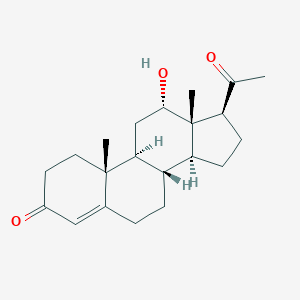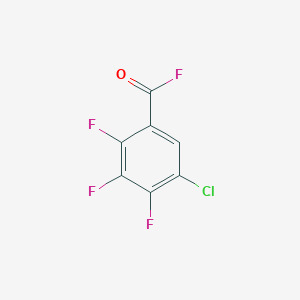
5-Chloro-2,3,4-trifluorobenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3,4-trifluorobenzoyl fluoride (CTFBF) is a fluorinated benzoyl halide that has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. CTFBF is a colorless liquid with a boiling point of 159-160°C and a molecular weight of 236.53 g/mol.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is based on its ability to react with nucleophiles. The reaction between 5-Chloro-2,3,4-trifluorobenzoyl fluoride and a nucleophile involves the formation of a covalent bond between the carbonyl carbon of 5-Chloro-2,3,4-trifluorobenzoyl fluoride and the nucleophilic atom of the nucleophile. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the deprotonation of the nucleophile and enhances its reactivity.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-2,3,4-trifluorobenzoyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known that 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules, such as amino acids and proteins, to form covalent adducts. The formation of these adducts can alter the structure and function of the biological molecules, leading to potential toxicity and adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its versatility, efficiency, and cost-effectiveness. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles to form new compounds with diverse structures and properties. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
The limitations of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its potential toxicity and adverse effects. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules to form covalent adducts, leading to potential toxicity and adverse effects. Therefore, caution should be exercised when handling 5-Chloro-2,3,4-trifluorobenzoyl fluoride, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for the use of 5-Chloro-2,3,4-trifluorobenzoyl fluoride in scientific research. One direction is the development of new synthetic methods using 5-Chloro-2,3,4-trifluorobenzoyl fluoride as a building block. Another direction is the exploration of 5-Chloro-2,3,4-trifluorobenzoyl fluoride's potential as a tool for the modification of biological molecules, such as proteins and nucleic acids. Additionally, the development of new applications for 5-Chloro-2,3,4-trifluorobenzoyl fluoride in material science and medicinal chemistry is an area of active research. Finally, the investigation of the potential toxicity and adverse effects of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is an important direction for future research.
Métodos De Síntesis
5-Chloro-2,3,4-trifluorobenzoyl fluoride can be synthesized by the reaction of 5-chloro-2,3,4-trifluorobenzoic acid with thionyl fluoride in the presence of triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
5-Chloro-2,3,4-trifluorobenzoyl fluoride has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new compounds with diverse structures and properties. The versatility of 5-Chloro-2,3,4-trifluorobenzoyl fluoride has made it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Propiedades
Número CAS |
101513-69-3 |
|---|---|
Nombre del producto |
5-Chloro-2,3,4-trifluorobenzoyl fluoride |
Fórmula molecular |
C7HClF4O |
Peso molecular |
212.53 g/mol |
Nombre IUPAC |
5-chloro-2,3,4-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
Clave InChI |
HDPODBQAFOAFJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Sinónimos |
Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



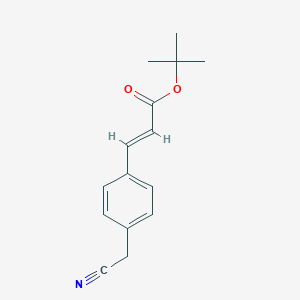

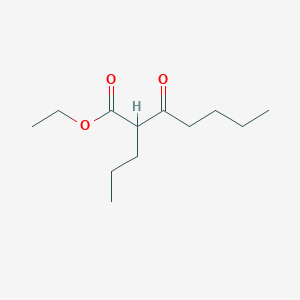

![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)

